molecular formula C32H38O19 B1429031 Vaccarin CAS No. 53452-16-7

Vaccarin

Cat. No.: B1429031
CAS No.: 53452-16-7
M. Wt: 726.6 g/mol
InChI Key: GYIKGLVKALOGDP-HLEFUGOVSA-N
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Description

Vaccarin is a flavonoid glycoside primarily extracted from the seeds of Vaccaria segetalis, a plant commonly used in traditional Chinese medicine. This compound is known for its various biological activities, including promoting wound healing and improving insulin resistance through the activation of the AMP-activated protein kinase (AMPK) signaling pathway .

Biochemical Analysis

Biochemical Properties

Vaccarin plays a crucial role in biochemical reactions, particularly in promoting angiogenesis and wound healing. It interacts with several key enzymes and proteins, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. These interactions lead to the activation of proteins such as extracellular signal-regulated kinase (ERK) and protein kinase B (Akt), which are essential for cell proliferation and migration .

Cellular Effects

This compound has been shown to significantly influence various cellular processes. It promotes the proliferation and migration of endothelial cells and fibroblasts, which are critical for wound healing. Additionally, this compound activates cell signaling pathways such as MAPK/ERK and PI3K/Akt, leading to enhanced gene expression and cellular metabolism . These effects contribute to the accelerated healing of wounds and the formation of new blood vessels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This includes the activation of MAPK/ERK and PI3K/Akt pathways, which in turn leads to the phosphorylation of downstream targets such as ERK and Akt. These phosphorylated proteins then modulate gene expression, promoting cell proliferation and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound promotes rapid cell proliferation and migration, leading to accelerated wound healing. Over time, its stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound maintains its activity for extended periods, ensuring sustained benefits in wound healing .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, this compound promotes angiogenesis and wound healing without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the appropriate dosage to maximize the therapeutic benefits of this compound while minimizing any negative effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by MAPK and PI3K. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. By modulating these pathways, this compound enhances cellular metabolism and promotes wound healing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as wound areas, where it can exert its therapeutic effects. The distribution of this compound within tissues ensures its availability at the sites where it is needed most .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization allows this compound to interact with its target proteins and enzymes, ensuring its effectiveness in promoting wound healing and angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vaccarin can be synthesized through several chemical routes, typically involving the glycosylation of flavonoid aglycones. The process often includes the use of glycosyl donors and catalysts under controlled conditions to ensure the formation of the glycosidic bond.

Industrial Production Methods

The extraction process includes steps such as solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Vaccarin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

    Reduction: Reduction reactions can modify the glycosidic bond or the flavonoid structure, leading to different compounds.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure, resulting in various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

Vaccarin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid glycoside with antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Rutin: Exhibits strong antioxidant activity and is used in the treatment of various vascular diseases.

Uniqueness of Vaccarin

This compound is unique due to its specific activation of the AMPK pathway, which is not as prominently observed in other similar flavonoid glycosides. This makes this compound particularly effective in improving insulin resistance and promoting wound healing .

This compound’s diverse biological activities and potential therapeutic applications make it a compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O19/c33-7-17-23(40)26(43)30(51-31-27(44)21(38)14(37)9-46-31)29(49-17)20-13(36)6-16-19(24(20)41)12(35)5-15(48-16)10-1-3-11(4-2-10)47-32-28(45)25(42)22(39)18(8-34)50-32/h1-6,14,17-18,21-23,25-34,36-45H,7-9H2/t14-,17+,18+,21-,22+,23+,25-,26-,27+,28+,29-,30+,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIKGLVKALOGDP-HLEFUGOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319173
Record name Vaccarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

726.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53452-16-7
Record name Vaccarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53452-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vaccarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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